molecular formula C9H8ClFO2 B13590729 2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone

2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone

Cat. No.: B13590729
M. Wt: 202.61 g/mol
InChI Key: ZIAWGHHDHXNBFA-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone is an organic compound with the molecular formula C9H8ClFO2 It is a derivative of acetophenone, where the phenyl ring is substituted with chlorine, fluorine, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-fluoro-6-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Reduction: Sodium borohydride in methanol or ethanol.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products Formed

    Nucleophilic substitution: Formation of substituted ethanones.

    Reduction: Formation of 2-chloro-1-(2-fluoro-6-methoxyphenyl)ethanol.

    Oxidation: Formation of 2-chloro-1-(2-fluoro-6-hydroxyphenyl)ethanone.

Scientific Research Applications

2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

    Material Science: Investigated for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of electron-withdrawing groups like chlorine and fluorine can influence its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(4-methoxyphenyl)ethanone: Similar structure but with a different substitution pattern on the phenyl ring.

    2-Chloro-1-(2-fluoro-4-methoxyphenyl)ethanone: Another isomer with different positions of the substituents.

Uniqueness

2-Chloro-1-(2-fluoro-6-methoxyphenyl)ethanone is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of chlorine, fluorine, and methoxy groups provides a distinct electronic environment that can be exploited in various applications.

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-chloro-1-(2-fluoro-6-methoxyphenyl)ethanone

InChI

InChI=1S/C9H8ClFO2/c1-13-8-4-2-3-6(11)9(8)7(12)5-10/h2-4H,5H2,1H3

InChI Key

ZIAWGHHDHXNBFA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)F)C(=O)CCl

Origin of Product

United States

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